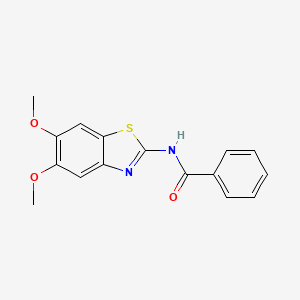

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide group attached to the 2-position of a 5,6-dimethoxy-substituted benzothiazole ring. Its molecular formula is C₁₇H₁₃F₃N₂O₃S, with an average mass of 382.356 g/mol and a monoisotopic mass of 382.059898 g/mol . The compound’s structural uniqueness arises from the electron-donating methoxy groups at positions 5 and 6 of the benzothiazole core, which influence its electronic properties and biological interactions.

Benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-modulating activities.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-8-11-14(9-13(12)21-2)22-16(17-11)18-15(19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDHMNONQBHXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in a suitable solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzothiazole derivatives, including N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, have shown promise as antimicrobial agents. Research indicates that such compounds can exhibit significant activity against various pathogens, making them potential candidates for developing new antimicrobial treatments. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disrupting cellular processes in bacteria and fungi.

Neurodegenerative Diseases

The compound's structural similarity to other benzothiazole derivatives positions it as a potential multitarget-directed ligand (MTDL) for treating neurodegenerative diseases like Alzheimer's. MTDLs are designed to interact with multiple biological targets simultaneously, which is crucial given the multifactorial nature of such diseases . Early studies suggest that compounds in this class can modulate pathways involved in neuroprotection and inflammation.

Antitumor Properties

Recent advancements in the synthesis of benzothiazole derivatives have highlighted their antitumor properties. This compound may exhibit cytotoxic effects against various cancer cell lines. The underlying mechanisms likely involve the inhibition of cell proliferation and induction of apoptosis through interactions with specific cellular pathways .

Agricultural Applications

Crop Protection

There is emerging interest in the application of this compound as an antimicrobial agent in agricultural formulations. Its potential to protect crops from microbial pathogens could lead to more effective crop protection strategies, reducing reliance on traditional chemical pesticides. The efficacy of this compound in field trials remains to be fully evaluated.

Material Science

Polymer Additives

The unique chemical structure of this compound allows it to be explored as an additive in polymer formulations. Its properties may enhance the thermal stability and mechanical performance of polymers used in various applications. Further research is needed to optimize its incorporation into different polymer matrices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole-Benzamide Derivatives

Structural Modifications and Activity Trends

Substituent Effects on Antimicrobial Activity: Methoxy Groups: The presence of methoxy groups on the benzothiazole ring (e.g., BTC-j, MMV001239) correlates with enhanced antimicrobial activity. For instance, BTC-j demonstrated potent activity against E. coli (MIC = 3.125 µg/mL) and P. aeruginosa (MIC = 6.25 µg/mL), attributed to improved DNA gyrase inhibition . Fluorine and Trifluoromethyl Groups: Fluorinated analogs like 2-BTFBA exhibit improved solubility and optical properties, while trifluoromethyl groups (as in the target compound) may increase metabolic stability and target affinity .

Yeast-Specific Activity :

MMV001239 demonstrated potent activity (IC₅₀ = 8.1 µM) against the ABC16-Monster yeast strain, which lacks efflux pumps, but was inactive against wild-type S. cerevisiae. This highlights the role of efflux pumps in drug resistance and the importance of structural optimization for eukaryotic targets .

Crystallographic and Physicochemical Properties: Single-crystal X-ray studies of 2-BTBA and 2-BTFBA revealed distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, b = 16.8568 Å; 2-BTFBA: a = 5.2216 Å, b = 20.2593 Å), influencing their packing efficiency and stability . The slow evaporation method used for crystal growth of these analogs underscores the role of solvent choice (ethyl acetate/methanol) in achieving optical transparency and thermal stability .

Mechanistic Insights from Docking Studies

Molecular docking of BTC-j and BTC-r with DNA gyrase (PDB: 3G75) revealed strong binding affinities (dock scores: −9.2 to −10.5 kcal/mol), consistent with their experimental MIC values. The pyridinyl aminoacetamide side chain in BTC-j formed hydrogen bonds with Asp73 and Arg76 residues, critical for gyrase inhibition . In contrast, MMV001239’s activity against yeast likely involves non-gyrase targets, necessitating further target identification studies .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound features a benzamide moiety attached to a benzothiazole core, specifically functionalized with two methoxy groups at the 5 and 6 positions of the benzothiazole ring. The presence of these functional groups enhances the compound's solubility and potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is notable for its potential biological activities, particularly as an antimicrobial, antitumor, and anti-inflammatory agent. The methoxy substitutions are believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar benzothiazole structures exhibit promising antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens. However, detailed investigations are required to confirm its efficacy and mechanism of action against specific microorganisms.

Antitumor Activity

This compound has been explored for its potential antitumor effects. Similar benzothiazole derivatives have shown activity against various cancer cell lines by inhibiting specific enzymes involved in cancer pathways. The unique substitution pattern of this compound may enhance its interaction with these biological targets.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Benzothiazole derivatives are known to modulate inflammatory pathways and may inhibit the activity of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The mechanism of action for this compound involves its interaction with various molecular targets. It may inhibit specific enzymes critical for metabolic pathways or cellular signaling processes. Further studies using techniques such as molecular docking and enzyme inhibition assays are necessary to elucidate these interactions and their implications for therapeutic development.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into structure-activity relationships (SARs). The following table summarizes key features and activities of similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | Structure | Selective inhibitor of human B-lymphocyte kinase (BLK), affecting cell proliferation |

| 2-methoxy-N-(5(6)-nitrobenzimidazol-2-yl)benzamide | Structure | Known for antioxidative potential; differs by nitro substitution |

| 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | Structure | Investigated for anticancer and antibacterial properties |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that benzothiazole derivatives could significantly inhibit cell growth through apoptosis induction mechanisms.

- Enzyme Inhibition : Research has shown that similar compounds effectively inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit comparable effects.

- Molecular Docking Studies : Computational studies indicate a strong binding affinity of this compound to targets involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzothiazol-2-amine derivative with a benzoyl chloride under basic conditions (e.g., pyridine as a solvent and catalyst). Key steps include:

- Amide bond formation : Reacting 5,6-dimethoxy-1,3-benzothiazol-2-amine with benzoyl chloride at room temperature for 12–24 hours.

- Purification : Column chromatography or recrystallization from methanol to achieve >95% purity .

Q. How is the structural characterization of this compound performed to confirm purity and functional groups?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm) and benzamide carbonyl (δ ~165–170 ppm) groups.

- Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching the theoretical m/z.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N or C–H···O bonds) to validate stereochemistry .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or kinases, comparing inhibition to known standards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to enhance target selectivity?

- Approach :

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or benzothiazole ring to modulate lipophilicity and electronic effects.

- Docking studies : Use software (AutoDock, Schrödinger) to predict binding modes with targets like DNA gyrase. For example, methoxy groups may enhance π-π stacking with aromatic residues in the enzyme’s active site .

- Data analysis : Compare IC₅₀ values across derivatives (e.g., N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide shows 10x higher selectivity for cancer cells than unsubstituted analogs) .

Q. How should contradictory data in biological activity across studies be resolved?

- Case example : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay conditions.

- Methodological solutions :

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Dose-response validation : Repeat assays with independent replicates and orthogonal methods (e.g., time-kill kinetics).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity against Gram-positive vs. Gram-negative bacteria) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase solubility.

- Formulation : Use liposomal encapsulation or PEGylation to enhance bioavailability.

- Metabolic stability : Assess hepatic microsome clearance and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can computational modeling guide the optimization of nonlinear optical (NLO) properties?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.